

A Comparative Guide to Chiral Amino-Lactam Building Blocks for Peptidomimetic Scaffolds

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Compound of Interest

Compound Name: (S)-5-aminopiperidin-2-one hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative chiral building blocks to **(S)-5-aminopiperidin-2-one hydrochloride**. The focus is on structurally related analogs that serve as valuable synthons in drug discovery, particularly as conformationally constrained scaffolds in peptidomimetics. The alternatives are evaluated based on synthetic accessibility, conformational properties, and their utility in constructing biologically active molecules, such as inhibitors of coagulation Factor XIa.

Introduction to Amino-Lactams in Drug Discovery

Chiral amino-lactams are privileged scaffolds in medicinal chemistry. By incorporating the key features of an amino acid—a basic nitrogen and a carbonyl group—within a cyclic structure, they act as rigid dipeptide mimics. This conformational constraint is crucial for enhancing binding affinity to biological targets, improving selectivity, and increasing metabolic stability compared to more flexible acyclic precursors.

A prominent application of these building blocks is in the development of novel anticoagulants that target Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the amplification of the blood coagulation cascade.^[1] Inhibitors of FXIa, such as the clinical candidate Milvexian (BMS-986177), are sought after as potentially safer antithrombotic agents with a lower risk of bleeding complications compared to traditional anticoagulants.^{[2][3]} The core of molecules like

Milvexian often features a chiral aminopiperidinone, making (S)-5-aminopiperidin-2-one and its alternatives critical intermediates in this area of research.[2][4]

Structural Alternatives and Key Analogs

The primary alternatives to (S)-5-aminopiperidin-2-one can be categorized by ring size and the position of the amino substituent. This guide focuses on two key analogs: its direct regioisomer, (S)-4-aminopiperidin-2-one, and its ring-contracted counterpart, (S)-4-aminopyrrolidin-2-one.

Figure 1: Logical relationships between the core compound and its key structural alternatives.

Performance Comparison: Synthesis and Conformation

Direct, side-by-side comparisons of reaction yields for these building blocks are scarce in the literature. However, their performance can be evaluated based on reported synthetic strategies and, crucially for their function, their conformational preferences which dictate how they mimic peptide turns.

Synthetic Accessibility

Both 4- and 5-aminopiperidin-2-ones can be synthesized from aspartic acid, proceeding through a common 1,4-bis-electrophile intermediate, which allows for regioselective functionalization and subsequent lactamization.[5] The γ -lactam analog is typically synthesized from different precursors.

Table 1: Comparison of Synthetic Yields for Key Steps

Building Block	Key Synthetic Transformation	Reported Yield	Reference
(S)-5-Aminopiperidin-2-one	Regioselective azidation of a tosylate precursor followed by reduction and lactamization.	~60-70% over several steps	[5]
(S)-4-Aminopiperidin-2-one	Regioselective azidation of an epoxide precursor followed by reduction and lactamization.	~55-65% over several steps	[5]
(S)-4-Aminopyrrolidin-2-one	Cyclization of protected (S)-2,4-diaminobutanoic acid derivatives.	Variable; often >80% for cyclization step.	N/A

Note: Yields are indicative and sourced from multi-step syntheses; they may not represent fully optimized industrial processes.

Conformational Properties as β -Turn Mimetics

The primary function of these scaffolds is to induce reverse-turn structures, mimicking β -turns in peptides. This ability is typically stabilized by an intramolecular hydrogen bond.

Spectroscopic analyses (IR and NMR) in dilute solutions show a marked difference between the 4-amino and 5-amino regiosomers.

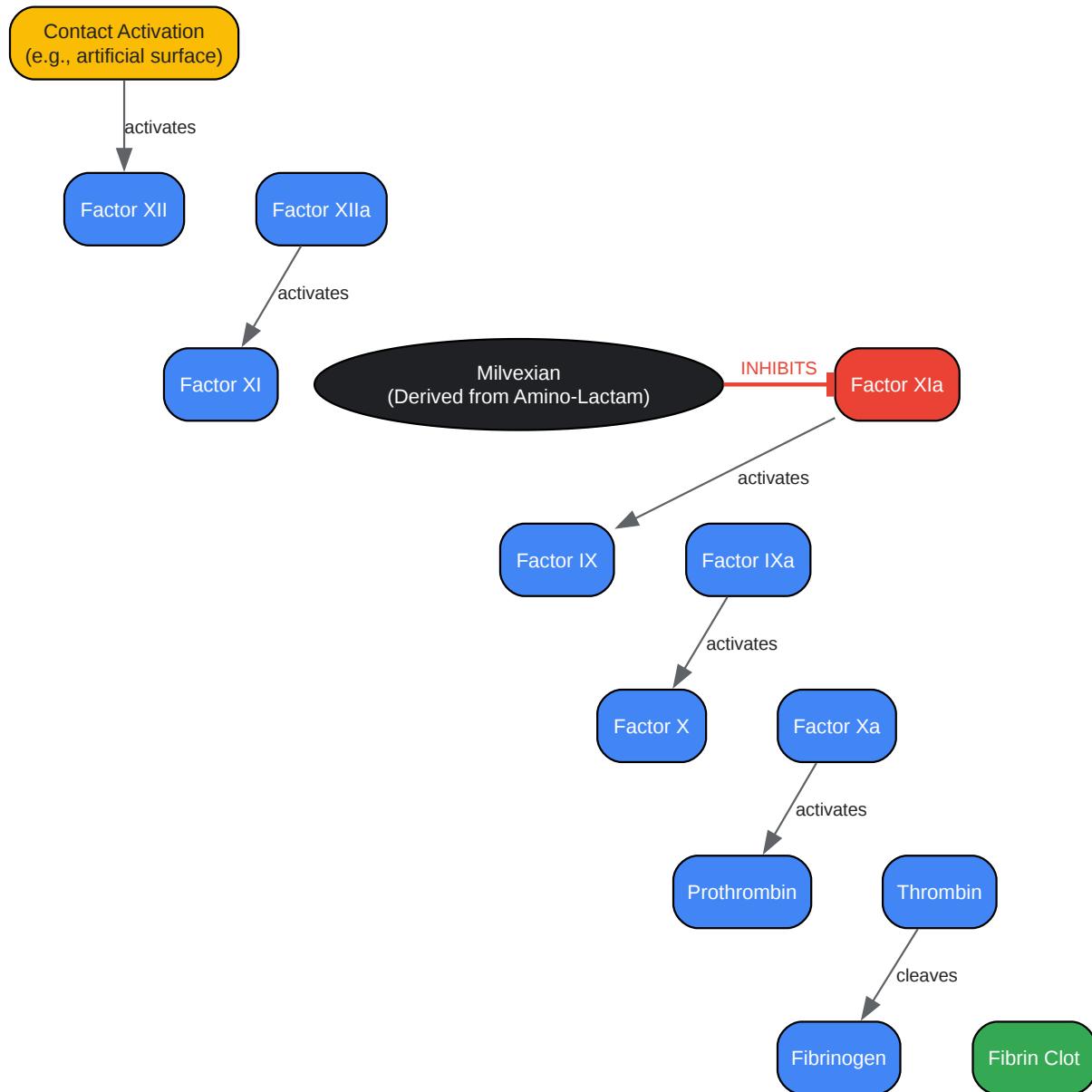
Table 2: Conformational Properties in Peptidomimetic Models

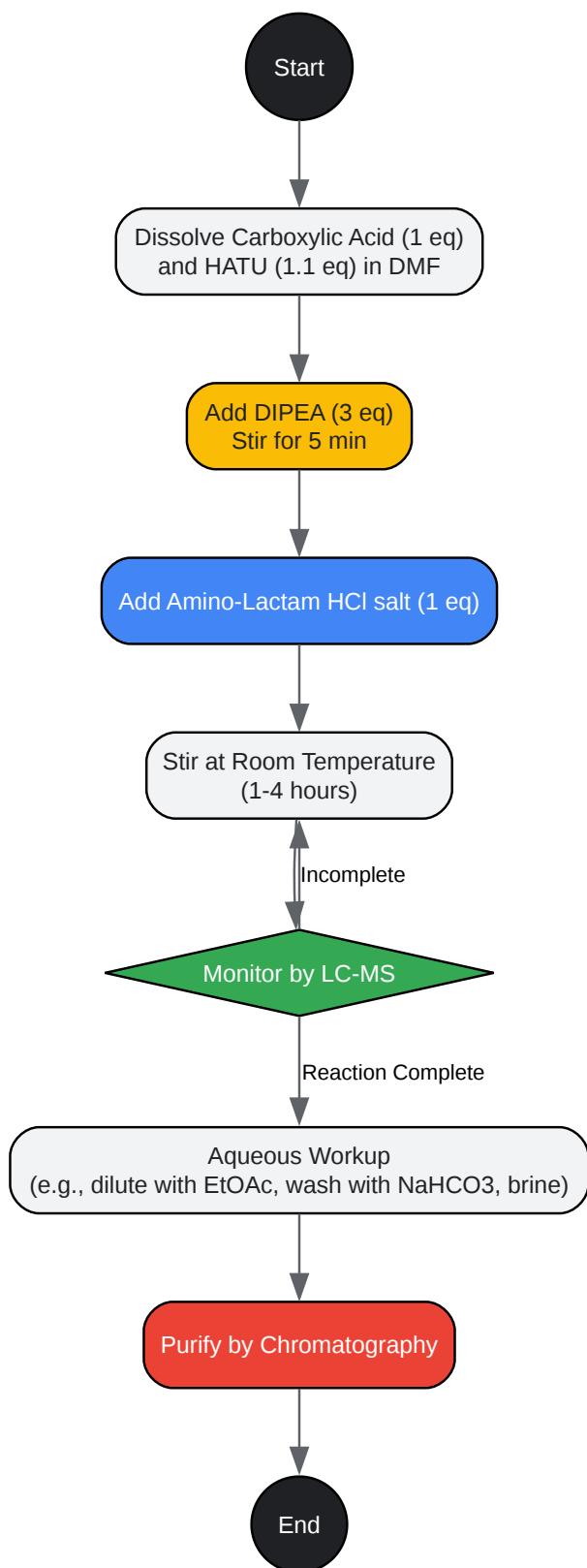
Building Block Derivative	Model Structure	Intramolecular H-Bond	Induced Turn Type	Conformational Preference	Reference
4-Aminopiperidin-2-one	Homo-Freidinger Lactam Type II	Strongly Favored (11-membered ring)	β -Turn	Predominantly adopts a reverse-turn structure.	[5]
5-Aminopiperidin-2-one	Homo-Freidinger Lactam Type III	Not Significantly Observed	Extended	Prefers an extended conformation over a folded one.	[5]

This data suggests that the (S)-4-aminopiperidin-2-one scaffold is a superior building block for inducing stable β -turn conformations, a critical feature for mimicking peptide ligands that adopt such structures at their receptor binding sites.[5]

Application in Target-Oriented Synthesis: Factor Xla Inhibition

The development of FXIa inhibitors highlights the utility of these building blocks. The coagulation cascade is a series of enzymatic activations culminating in the formation of a blood clot. Targeting FXIa can inhibit this process with a potentially lower risk of bleeding.



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